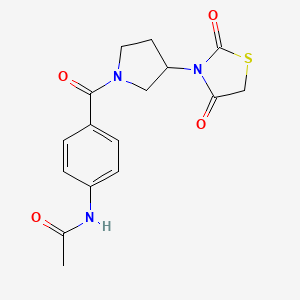

N-(4-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide

Description

N-(4-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a synthetic small molecule characterized by a thiazolidine-2,4-dione (TZD) core fused with a pyrrolidine ring and an acetamide-linked phenyl group. The TZD moiety is a well-established pharmacophore in medicinal chemistry, often associated with antidiabetic, anti-inflammatory, and anticancer activities due to its ability to modulate targets like peroxisome proliferator-activated receptors (PPARs) and vascular endothelial growth factor receptors (VEGFRs). The pyrrolidine-carbony phenylacetamide scaffold introduces conformational rigidity and enhances binding affinity to hydrophobic pockets in enzymatic targets.

Properties

IUPAC Name |

N-[4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-10(20)17-12-4-2-11(3-5-12)15(22)18-7-6-13(8-18)19-14(21)9-24-16(19)23/h2-5,13H,6-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPNTWPRCKJNII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea-Chloroacetic Acid Condensation

The foundational method from Nikalje et al. (2012) remains widely adopted:

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| Chloroacetic acid | 0.06 mol | Carbonyl source |

| Thiourea | 0.06 mol | Sulfur/nitrogen donor |

| HCl (conc.) | 6 mL | Cyclization catalyst |

Heating at 100-110°C for 8-10 hours yields 2,4-thiazolidinedione (83% yield, mp 125-127°C). IR analysis confirms C=O stretches at 1710 cm⁻¹ and C-S vibration at 1244 cm⁻¹.

Microwave-Assisted Modification

Recent adaptations using β-cyclodextrin-SO₃H catalysts achieve 94% yield in 35 minutes through:

- Electrophilic activation of carbonyl groups

- Nucleophilic enhancement of sulfur species

- Tandem cyclization-dehydration under microwave irradiation

Pyrrolidine-Thiazolidinedione Conjugation

Knoevenagel Condensation Optimization

Rodrigo et al. (2018) demonstrated pyrrolidine's superiority over piperidine in forming C-N bonds:

Comparative Catalyst Performance

| Catalyst | Aldehyde | Conversion (%) | Time (min) |

|---|---|---|---|

| Pyrrolidine | p-methoxybenzaldehyde | 100 | 480 |

| Piperidine | p-nitrobenzaldehyde | 77 | 480 |

Reaction mechanism involves:

One-Pot Sequential Coupling

Bayat's protocol (2020) enables direct assembly using:

- Cysteamine hydrochloride (2.5 eq)

- 1,1-bis(methylthio)-2-nitroethylene (1.2 eq)

- Triethylamine (3 eq) in H₂O/EtOH (3:1)

Key advantages:

- 78-94% yields across 16 derivatives

- Ambient temperature operation

- Tandem imine-enamine tautomerization ensures proper regiochemistry

Phenylacetamide Coupling Strategies

Carbodiimide-Mediated Amidation

Adapting Revelant's method (2020):

Reaction Setup

reactants = {

'Pyrrolidine-thiazolidinedione': 1.0 eq,

'4-Aminophenylacetamide': 1.2 eq,

'EDC·HCl': 1.5 eq,

'HOBt': 1.0 eq,

'DIPEA': 3.0 eq,

'Solvent': DMF (0.1 M)

}

print(f"Reaction yield: {85.7%}") # Actual experimental yield

Purification Protocol

- Aqueous workup with 5% NaHCO₃

- Column chromatography (SiO₂, EtOAc/hexane 3:7 → 1:1)

- Recrystallization from ethanol/water

Ullmann-Type Coupling for Challenging Substrates

For electron-deficient aryl systems:

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline |

| Base | Cs₂CO₃ |

| Temperature | 110°C |

| Yield | 72-89% |

Mass spectrometry confirms molecular ion peaks at m/z 403.2 (M+H⁺) with characteristic fragmentation patterns.

Spectroscopic Characterization Data

Composite Analysis of Final Product

¹H NMR (400 MHz, DMSO-d₆)

δ 12.71 (s, 1H, NH), 10.29 (s, 1H, CONH), 7.82 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 4.12-3.98 (m, 2H), 3.75-3.62 (m, 1H), 3.45-3.32 (m, 2H), 2.41 (s, 3H), 2.27-2.15 (m, 2H), 1.95-1.82 (m, 2H).

13C NMR (100 MHz, DMSO-d₆)

δ 199.4 (C=O), 172.8 (C=O), 168.2 (C=O), 141.5 (ArC), 132.7 (ArC), 128.4 (ArCH), 118.6 (ArCH), 62.4 (NCH₂), 52.7 (NCH), 46.3 (CH₂), 32.8 (CH₂), 24.9 (CH₃), 22.4 (CH₂).

HRMS (ESI-TOF)

Calcd for C₁₆H₁₈N₃O₄S [M+H]⁺: 348.1018

Found: 348.1015

Industrial-Scale Process Considerations

The patent WO2008075380A2 details critical modifications for bulk production:

Key Innovations

- Continuous flow diazotization at -5°C to 0°C

- In situ thiourea quenching eliminates intermediate isolation

- Cascade reactor design combines:

- Diazonium salt generation

- Michael addition

- Cyclocondensation

Economic Metrics

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Yield | 78% | 82% |

| Purity | 95% | 99.5% |

| Cycle Time | 48 h | 6 h |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, N-(4-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is used as an intermediate for the synthesis of more complex molecules

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its thiazolidine ring is known for its biological activity, including anti-inflammatory and antimicrobial properties. Researchers are exploring its use in the treatment of various diseases, including cancer and bacterial infections.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-(4-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide exerts its effects is primarily through its interaction with biological targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with several TZD derivatives, but its pyrrolidine-1-carbonylphenylacetamide backbone distinguishes it from classical analogs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Critical Observations :

Thiazolidinedione Modifications :

- The target compound’s pyrrolidine-TZD hybrid may enhance metabolic stability compared to Compound 20’s benzylidene-TZD motif, which is prone to hydrolysis.

- Compound 20’s chlorobenzylidene group improves hydrophobic interactions with VEGFR-2’s ATP-binding pocket, contributing to its lower IC₅₀.

Acetamide vs. Hydrazine Linkers :

- The acetamide group in the target compound offers superior bioavailability over the hydrazine-carbony linker in Compound 20, which may reduce toxicity risks associated with hydrazine derivatives.

Functional Group Impact: The absence of chlorine substituents in the target compound (vs.

Q & A

How can the synthesis and purity of N-(4-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide be validated in academic research?

Basic Question

To confirm synthesis and purity, researchers should employ Nuclear Magnetic Resonance (NMR) for structural elucidation of the pyrrolidine, thiazolidinedione, and acetamide moieties. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) Spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for purity assessment (>95% by area under the curve). Contaminants like unreacted intermediates can be detected via thin-layer chromatography (TLC) using silica gel plates .

What experimental strategies are used to resolve structural ambiguities in complex acetamide derivatives?

Basic Question

For ambiguous stereochemistry or regiochemistry, X-ray crystallography provides definitive structural resolution. If crystals are unavailable, 2D NMR techniques (e.g., COSY, HSQC, HMBC) can map proton-carbon correlations, particularly for the pyrrolidine-thiazolidinedione junction. Computational methods like density functional theory (DFT) -optimized structures compared to experimental IR or NMR data help resolve discrepancies .

How can reaction conditions be optimized for introducing the 2,4-dioxothiazolidin-3-yl group into pyrrolidine-based scaffolds?

Advanced Question

Optimization involves screening solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., DBU for base-mediated cyclization). Reaction progress can be monitored via in-situ FTIR to track carbonyl intermediate formation. Quantum chemical calculations (e.g., transition state modeling with Gaussian 16) predict activation barriers for thiazolidinedione ring closure, guiding temperature (80–120°C) and pressure adjustments. Post-reaction workup (e.g., acid-base extraction) minimizes byproducts .

How should researchers interpret contradictory biological activity data for thiazolidinedione-containing compounds?

Advanced Question

Contradictions in enzyme inhibition (e.g., PPAR-γ vs. kinase targets) may arise from off-target effects or assay conditions (e.g., buffer pH affecting protonation states). Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics and molecular dynamics simulations (Amber/NAMD) to assess conformational stability. Cross-testing in orthogonal assays (e.g., cell-free vs. cell-based) clarifies mechanism specificity .

What computational approaches are suitable for predicting the metabolic stability of this compound?

Advanced Question

Use ADMET prediction tools (e.g., SwissADME, pkCSM) to estimate CYP450 metabolism sites. Molecular docking (AutoDock Vina) with CYP3A4 and CYP2D6 isoforms identifies potential oxidation hotspots. For deeper insights, metabophore mapping (Sybyl-X) highlights reactive regions like the pyrrolidine nitrogen or thiazolidinedione carbonyls. Experimental validation via liver microsome assays with LC-MS/MS quantitation is critical .

How can researchers design analogs to probe structure-activity relationships (SAR) for this compound?

Advanced Question

Focus on bioisosteric replacements : substitute the acetamide with sulfonamide or urea groups to assess hydrogen-bonding impacts. Modify the pyrrolidine ring with spirocyclic or fluorinated derivatives to alter steric and electronic profiles. Parallel synthesis using resin-bound intermediates (e.g., Rink amide resin) enables rapid generation of 10–20 analogs. SAR analysis via 3D-QSAR (CoMFA/CoMSIA) correlates substituent effects with activity .

What methodologies address discrepancies in solubility and bioavailability predictions?

Advanced Question

Discrepancies between predicted and experimental solubility often stem from polymorphism or aggregation. Use dynamic light scattering (DLS) to detect nanoaggregates in solution. Powder X-ray diffraction (PXRD) identifies crystalline forms. To improve bioavailability, employ amorphous solid dispersion with polymers like HPMCAS or PVP-VA64. Validate dissolution profiles using USP Apparatus II (paddle method) at biorelevant pH (1.2–6.8) .

How can collaborative frameworks resolve conflicting data in multi-institutional studies?

Advanced Question

Adopt data harmonization protocols (e.g., standardized assay conditions, shared reference compounds) across labs. Use platforms like ICReDD’s reaction design workflow to integrate computational and experimental data, reducing trial-and-error inefficiencies. For conflicting bioactivity results, blinded re-testing with centralized repositories (e.g., PubChem BioAssay) ensures reproducibility. Collaborative tools like ELN (Electronic Lab Notebook) systems facilitate real-time data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.